2-(2-(Phenylcarbamoyl)hydrazinecarbonyl)cyclohexanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of a hydrazide compound with different aldehydes or acetophenones in ethanol containing a catalytic amount of base. This results in the formation of Schiff analogs, specifically N-(4-(substituted-hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide derivatives .
Molecular Structure Analysis
The molecular structure of 2-(2-(Phenylcarbamoyl)hydrazinecarbonyl)cyclohexanecarboxylic acid consists of a cyclohexane ring attached to a carboxylic acid group, with a phenylcarbamoyl hydrazine moiety. The specific arrangement of atoms and functional groups determines its properties and reactivity .
Chemical Reactions Analysis
Despite the relative unreactivity of carboxylic acids, under suitable conditions, they can be converted into various derivatives through nucleophilic acyl substitution. These derivatives include acid chlorides, acid anhydrides, esters, and amides. For instance, carboxylic acids can be transformed into acid chlorides by reaction with thionyl chloride (SOCl2) .
Mechanism of Action
The detailed mechanism for the reaction of a carboxylic acid with thionyl chloride involves the conversion of the hydroxyl group of the carboxylic acid into an acyl chlorosulfite moiety. This transformation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions .
Properties
IUPAC Name |
2-[(phenylcarbamoylamino)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13(11-8-4-5-9-12(11)14(20)21)17-18-15(22)16-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,19)(H,20,21)(H2,16,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOZKVDQYLLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)NC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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